molecular formula C24H20ClN5O2 B150821 6-Amino-4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile CAS No. 848139-78-6

6-Amino-4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile

Cat. No.: B150821
CAS No.: 848139-78-6
M. Wt: 445.9 g/mol
InChI Key: WRGKROVGVSWJMI-UHFFFAOYSA-N
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Description

6-Amino-4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile is a complex organic compound with a molecular weight of 445.91 g/mol. This compound is characterized by its intricate structure, which includes a quinoline core, an amino group, a cyano group, and various substituents on the phenyl ring

Scientific Research Applications

6-Amino-4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile has several scientific research applications:

  • Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : The compound can be used in biological studies to understand the interactions of quinoline derivatives with biological targets.

  • Industry: : The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

The synthesis of 6-Amino-4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile involves several steps[_{{{CITATION{{{_2{METHOD FOR PREPARING 6-AMINO-4- [ 3-CHLORO-4- (PYRIDIN-2-YLMETHOXY .... One common synthetic route includes the following steps:

  • Formation of Intermediate Compounds: : The initial step involves the reaction of Compound 3 and Compound 2 in the presence of a sulfonic compound to form Compound 4[_{{{CITATION{{{_2{METHOD FOR PREPARING 6-AMINO-4- [ 3-CHLORO-4- (PYRIDIN-2-YLMETHOXY ....

  • Heating Reaction: : Compound 4 is then reacted with 4-nitro-3-ethoxylphenylamine and triethyl orthoformate by heating at reflux to produce a solid intermediate[_{{{CITATION{{{_2{METHOD FOR PREPARING 6-AMINO-4- [ 3-CHLORO-4- (PYRIDIN-2-YLMETHOXY ....

  • Ring-Closing Reaction: : The solid intermediate is subjected to heating with a Lewis acid to facilitate a ring-closing reaction, resulting in Compound 5[_{{{CITATION{{{_2{METHOD FOR PREPARING 6-AMINO-4- [ 3-CHLORO-4- (PYRIDIN-2-YLMETHOXY ....

  • Final Step: : Compound 5 is then reacted with hydrazine hydrate and activated carbon in the presence of a catalyst to yield the final product, this compound[_{{{CITATION{{{_2{METHOD FOR PREPARING 6-AMINO-4- [ 3-CHLORO-4- (PYRIDIN-2-YLMETHOXY ....

Industrial production methods typically involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form a nitro group.

  • Reduction: : The cyano group can be reduced to form an amine.

  • Substitution: : Various substituents on the phenyl ring can be substituted with different functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted phenyl compounds.

Comparison with Similar Compounds

When compared to similar compounds, 6-Amino-4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile stands out due to its unique structure and potential applications. Similar compounds include other quinoline derivatives, such as quinoline itself, 7-ethoxyquinoline, and various substituted phenyl compounds. These compounds share similarities in their core structures but differ in their substituents and functional groups, leading to different properties and applications.

Properties

IUPAC Name

6-amino-4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-7-ethoxyquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN5O2/c1-2-31-23-11-21-18(10-20(23)27)24(15(12-26)13-29-21)30-16-6-7-22(19(25)9-16)32-14-17-5-3-4-8-28-17/h3-11,13H,2,14,27H2,1H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGKROVGVSWJMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649528
Record name 6-Amino-4-{3-chloro-4-[(pyridin-2-yl)methoxy]anilino}-7-ethoxyquinoline-3-carbonitrile
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Molecular Weight

445.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848139-78-6
Record name 6-Amino-4-[[3-chloro-4-(2-pyridinylmethoxy)phenyl]amino]-7-ethoxy-3-quinolinecarbonitrile
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Record name 6-Amino-4-((3-chloro-4-(2-pyridinylmethoxy)phenyl)amino)-7-ethoxy-3-quinolinecarbonitrile
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Record name 6-Amino-4-{3-chloro-4-[(pyridin-2-yl)methoxy]anilino}-7-ethoxyquinoline-3-carbonitrile
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Record name 6-amino-4-{[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]amino}-7-ethoxyquinoline-3-carbonitrile
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Record name 6-Amino-4-[[3-chloro-4-(2-pyridinylmethoxy)phenyl]amino]-7-ethoxy-3-quinolinecarbonitrile
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Synthesis routes and methods

Procedure details

A mixture of N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide (11.64 g, 0.04 mol, 1.00 equiv), 3-chloro-4-(pyridin-2-ylmethoxy)aniline (9.53 g, 0.04 mol, 1.00 equiv), methanesulfonic acid (1.3 ml, 0.02 mol, 0.5 equiv) in ethanol (30 ml) was stirred under refluxed for 6 hours and then 0.6N hydrogen chloride (600 ml, 0.36 mol) was added. The mixture was heated to 80° C. for additional 19 hours, and then cooled to 0° C. where the precipitated solids were formed and filtered. The product was added to a solution of 1N potassium carbonate (200 ml, 0.2 mol) in methanol (300 ml) and the resulting mixture was stirred for 3 hours. The resulting precipitated solids were filtered, washed with 1:1 methanol/water (500 ml) and dried to give 12.8 g of product. MS (ESI) m/z: 446 (M+1).
Quantity
11.64 g
Type
reactant
Reaction Step One
Quantity
9.53 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Amino-4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile
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6-Amino-4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile
Reactant of Route 3
6-Amino-4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile
Reactant of Route 4
6-Amino-4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile
Reactant of Route 5
6-Amino-4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile
Reactant of Route 6
6-Amino-4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile

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